molecular formula C16H16N2O3 B14200250 10-Butyl-3-nitro-10H-phenoxazine CAS No. 832733-82-1

10-Butyl-3-nitro-10H-phenoxazine

Katalognummer: B14200250
CAS-Nummer: 832733-82-1
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: DFUQYODLDVYWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Butyl-3-nitro-10H-phenoxazine is a derivative of phenoxazine, a tricyclic aromatic heterocycle Phenoxazine and its derivatives have garnered significant interest due to their diverse applications in material science, organic electronics, and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Butyl-3-nitro-10H-phenoxazine typically involves the nitration of 10-butyl-10H-phenoxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

10-Butyl-3-nitro-10H-phenoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Reduction: 10-Butyl-3-amino-10H-phenoxazine

    Oxidation: Corresponding oxides of this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

10-Butyl-3-nitro-10H-phenoxazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of 10-Butyl-3-nitro-10H-phenoxazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is a key aspect of its mechanism in anticancer applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenoxazine: The parent compound with a similar tricyclic structure.

    10-Butyl-10H-phenoxazine: Lacks the nitro group but shares the butyl substitution.

    3-Nitro-10H-phenoxazine: Similar nitro substitution but lacks the butyl group.

Uniqueness

10-Butyl-3-nitro-10H-phenoxazine is unique due to the presence of both the butyl and nitro groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

832733-82-1

Molekularformel

C16H16N2O3

Molekulargewicht

284.31 g/mol

IUPAC-Name

10-butyl-3-nitrophenoxazine

InChI

InChI=1S/C16H16N2O3/c1-2-3-10-17-13-6-4-5-7-15(13)21-16-11-12(18(19)20)8-9-14(16)17/h4-9,11H,2-3,10H2,1H3

InChI-Schlüssel

DFUQYODLDVYWMB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.